molecular formula C7H9N3 B15324023 1-(3-Butyn-1-yl)-1H-pyrazol-4-amine

1-(3-Butyn-1-yl)-1H-pyrazol-4-amine

Cat. No.: B15324023
M. Wt: 135.17 g/mol
InChI Key: IVIOOGNRMGDBCX-UHFFFAOYSA-N
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Description

1-(3-Butyn-1-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-butynyl substituent at the 1-position of the pyrazole ring and an amino group at the 4-position. The compound’s structure combines the pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—with a terminal alkyne functional group. This alkyne moiety confers unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is valuable in bioconjugation and materials science .

The 3-butynyl group distinguishes this compound from other pyrazol-4-amine derivatives, which commonly feature aryl, benzyl, or heterocyclic substituents. The alkyne’s linear geometry and electron-deficient nature may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1-but-3-ynylpyrazol-4-amine

InChI

InChI=1S/C7H9N3/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4,8H2

InChI Key

IVIOOGNRMGDBCX-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazol-4-amine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(but-3-yn-1-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can undergo click chemistry reactions, facilitating the attachment of various functional groups and enhancing its utility in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Applications/Synergies Synthesis Highlights Reference ID
1-(3-Butyn-1-yl)-1H-pyrazol-4-amine 3-Butynyl (terminal alkyne) ~177.2* Potential for click chemistry Likely via alkylation of pyrazol-4-amine with propargyl bromide N/A†
1-(3-Chlorophenyl)-1H-pyrazol-4-amine 3-Chlorophenyl 193.64 Intermediate for agrochemicals Direct arylation methods
1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Fluorobenzyl, CF₃, methyl groups 274.0 (by LC-MS) GLUT1 inhibitor (anticancer) Nitro reduction from precursor
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Bis(trifluoromethyl)benzyl 313.28 Ceapin-A7 (unfolded protein response modulator) Hydrogenation of nitro precursor
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine Piperidinyl (basic heterocycle) 180.25 CNS-targeting drug scaffolds Alkylation with piperidine derivatives

*Calculated based on molecular formula C₇H₉N₃.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Aromatic substituents (e.g., 3-chlorophenyl in ) improve π-π stacking interactions in protein binding sites.
  • Alkyne groups (hypothesized for the target compound) enable bioconjugation, a feature absent in most analogs.

Synthetic Routes: Nitro-group reduction is a common strategy (e.g., ). Alkylation with halides or Mitsunobu reactions are used for introducing substituents (e.g., ).

Therapeutic Applications :

  • GLUT1 inhibitors (e.g., ) exploit pyrazol-4-amine’s ability to mimic purine scaffolds.
  • Ceapins (e.g., ) modulate stress signaling pathways via unique benzyl substitutions.

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